molecular formula C13H13NO3 B12538210 Prop-2-en-1-yl 3-benzamidoprop-2-enoate CAS No. 652975-99-0

Prop-2-en-1-yl 3-benzamidoprop-2-enoate

Cat. No.: B12538210
CAS No.: 652975-99-0
M. Wt: 231.25 g/mol
InChI Key: VOAWLNNIQULOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-en-1-yl 3-benzamidoprop-2-enoate is an organic compound characterized by its unique structure, which includes a prop-2-en-1-yl group and a benzamidoprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prop-2-en-1-yl 3-benzamidoprop-2-enoate typically involves a multi-step process. One common method includes the reaction of prop-2-en-1-ol with benzoyl chloride to form prop-2-en-1-yl benzoate. This intermediate is then reacted with acrylamide under basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis can be optimized using solvent-free and catalyst-free conditions under microwave irradiation. This method not only reduces the reaction time but also enhances the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Prop-2-en-1-yl 3-benzamidoprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as sodium hydride and alkyl halides are often used.

Major Products: The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reaction conditions .

Scientific Research Applications

Prop-2-en-1-yl 3-benzamidoprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Prop-2-en-1-yl 3-benzamidoprop-2-enoate exerts its effects involves interaction with specific molecular targets. For instance, in cancer cells, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. This action is mediated through binding to the colchicine-binding site on tubulin .

Comparison with Similar Compounds

  • Prop-1-en-2-yl azetidin-2-one
  • Allyl azetidin-2-one
  • Buta-1,3-dien-1-yl azetidin-2-one

Uniqueness: Prop-2-en-1-yl 3-benzamidoprop-2-enoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown higher potency in inhibiting tubulin polymerization and greater selectivity in targeting cancer cells .

Properties

CAS No.

652975-99-0

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

prop-2-enyl 3-benzamidoprop-2-enoate

InChI

InChI=1S/C13H13NO3/c1-2-10-17-12(15)8-9-14-13(16)11-6-4-3-5-7-11/h2-9H,1,10H2,(H,14,16)

InChI Key

VOAWLNNIQULOTD-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C=CNC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.